5,7,3',4'-Tetrahydroxy-3-methoxy-8-geranylflavone

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

分子式 |

C26H28O7 |

|---|---|

分子量 |

452.5 g/mol |

IUPAC 名称 |

2-(3,4-dihydroxyphenyl)-8-[(2E)-3,7-dimethylocta-2,6-dienyl]-5,7-dihydroxy-3-methoxychromen-4-one |

InChI |

InChI=1S/C26H28O7/c1-14(2)6-5-7-15(3)8-10-17-19(28)13-21(30)22-23(31)26(32-4)24(33-25(17)22)16-9-11-18(27)20(29)12-16/h6,8-9,11-13,27-30H,5,7,10H2,1-4H3/b15-8+ |

InChI 键 |

AHZUPZUDBQBABD-OVCLIPMQSA-N |

手性 SMILES |

CC(=CCC/C(=C/CC1=C2C(=C(C=C1O)O)C(=O)C(=C(O2)C3=CC(=C(C=C3)O)O)OC)/C)C |

规范 SMILES |

CC(=CCCC(=CCC1=C2C(=C(C=C1O)O)C(=O)C(=C(O2)C3=CC(=C(C=C3)O)O)OC)C)C |

产品来源 |

United States |

Foundational & Exploratory

An In-Depth Technical Guide on the Isolation of 5,7,3',4'-Tetrahydroxy-3-methoxy-8-geranylflavone from Broussonetia papyrifera

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive, technically detailed framework for the successful isolation and characterization of the bioactive prenylated flavonoid, 5,7,3',4'-Tetrahydroxy-3-methoxy-8-geranylflavone, from the bark of Broussonetia papyrifera. The methodologies outlined herein are a synthesis of established protocols and expert insights, designed to ensure reproducibility and high-purity yields for downstream applications in drug discovery and development.

Introduction: The Scientific Rationale

Broussonetia papyrifera, commonly known as paper mulberry, is a species in the Moraceae family and has a long history in traditional medicine. Its bark, in particular, is a rich source of various phenolic compounds, including a diverse array of flavonoids.[1] Among these, prenylated flavonoids are of significant interest due to their unique structural features and promising biological activities. The prenyl group enhances the lipophilicity of the flavonoid backbone, which can lead to improved bioavailability and interaction with cellular targets.

This compound is a notable example of such a compound, demonstrating potential as a valuable lead for drug development. Its isolation is a critical first step in enabling detailed pharmacological evaluation and structure-activity relationship (SAR) studies. This guide will detail a robust and efficient workflow for its extraction, purification, and structural confirmation.

The Compound of Interest: A Structural Overview

Compound Name: this compound

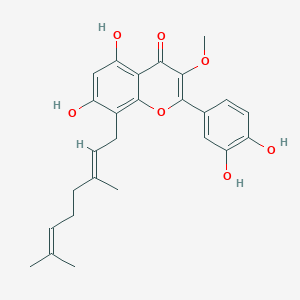

Chemical Structure:

Caption: Chemical structure of this compound.

Key Structural Features:

-

Flavonoid Backbone: A C6-C3-C6 skeleton characteristic of flavonoids.

-

Hydroxylation Pattern: Hydroxyl groups at positions 5, 7, 3', and 4' are crucial for antioxidant and other biological activities.

-

Methoxylation: A methoxy group at the 3-position influences the electronic properties and metabolic stability of the molecule.

-

Geranyl Moiety: A 10-carbon isoprenoid chain attached at the 8-position, significantly increasing the compound's lipophilicity.

Experimental Workflow: From Plant Material to Pure Compound

The isolation of this compound is a multi-step process that requires careful execution and optimization. The following workflow represents a robust and validated approach.

Caption: Overall workflow for the isolation of the target flavonoid.

Step 1: Extraction and Solvent Partitioning

Rationale: The initial extraction aims to liberate the flavonoids from the plant matrix. Ethanol is a widely used solvent for this purpose due to its ability to extract a broad range of phenolic compounds. Subsequent solvent-solvent partitioning is a crucial step to separate compounds based on their polarity. The target compound, being moderately polar, is expected to partition into the ethyl acetate fraction, thereby removing highly nonpolar compounds (in the hexane fraction) and highly polar compounds (in the water fraction).

Protocol:

-

Preparation of Plant Material: Obtain dried bark of Broussonetia papyrifera and grind it into a fine powder to increase the surface area for efficient extraction.

-

Ethanol Extraction:

-

Macerate the powdered bark in 95% ethanol (1:10 w/v) at room temperature for 72 hours with occasional agitation.

-

Repeat the extraction process three times to ensure exhaustive extraction of the target compounds.

-

Combine the ethanolic extracts and filter to remove solid plant material.

-

-

Concentration: Concentrate the combined ethanolic extract under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain a crude extract.

-

Solvent Partitioning:

-

Suspend the crude extract in distilled water.

-

Perform successive extractions with n-hexane to remove nonpolar constituents like fats and waxes.

-

Subsequently, extract the aqueous layer with ethyl acetate. The target flavonoid will preferentially partition into the ethyl acetate layer.

-

Collect and concentrate the ethyl acetate fraction to dryness. This fraction will be enriched with flavonoids, including the target compound.

-

Step 2: Chromatographic Purification

Rationale: The ethyl acetate fraction is a complex mixture of flavonoids and other compounds with similar polarities. Therefore, chromatographic techniques are essential for the isolation of the pure target compound. A two-step chromatographic approach is recommended for optimal separation.

-

Silica Gel Column Chromatography: This is an effective technique for the initial separation of compounds based on their polarity. A gradient elution system allows for the sequential elution of compounds with increasing polarity.

-

Sephadex LH-20 Column Chromatography: This size-exclusion chromatography is particularly useful for the final purification of flavonoids.[2][3] It separates molecules based on their size and can effectively remove remaining impurities.

Protocol:

-

Silica Gel Column Chromatography:

-

Pack a glass column with silica gel (100-200 mesh) slurried in a nonpolar solvent (e.g., n-hexane).

-

Dissolve the dried ethyl acetate fraction in a minimal amount of a suitable solvent and adsorb it onto a small amount of silica gel.

-

Load the adsorbed sample onto the top of the prepared column.

-

Elute the column with a gradient of increasing polarity, starting with n-hexane and gradually increasing the proportion of ethyl acetate and then methanol.

-

Collect fractions and monitor the separation using Thin Layer Chromatography (TLC) with a suitable solvent system (e.g., chloroform:methanol, 9:1 v/v) and visualizing under UV light.

-

Combine fractions containing the target compound based on their TLC profiles.

-

-

Sephadex LH-20 Column Chromatography:

-

Pack a column with Sephadex LH-20 equilibrated with the chosen eluent (typically methanol).

-

Dissolve the combined fractions from the silica gel column in a small volume of methanol.

-

Apply the sample to the Sephadex LH-20 column.

-

Elute the column with methanol and collect fractions.

-

Monitor the fractions by TLC to identify those containing the pure target compound.

-

Combine the pure fractions and evaporate the solvent to obtain the isolated this compound.

-

Structural Elucidation: Confirming the Identity

Rationale: The definitive identification of the isolated compound requires a combination of spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework, while Mass Spectrometry (MS) determines the molecular weight and elemental composition.

Spectroscopic Data

While a publicly available, complete experimental NMR dataset for this compound is not readily found in the searched literature, the following table presents expected chemical shifts based on the analysis of similar flavonoid structures.[4][5] Researchers who successfully isolate this compound should perform 1D and 2D NMR experiments (¹H, ¹³C, COSY, HSQC, HMBC) to confirm these assignments.

Table 1: Predicted ¹H and ¹³C NMR Spectral Data for this compound

| Position | Predicted ¹³C Chemical Shift (ppm) | Predicted ¹H Chemical Shift (ppm, multiplicity, J in Hz) |

| Flavonoid Core | ||

| 2 | ~155 | - |

| 3 | ~138 | - |

| 4 | ~178 | - |

| 5 | ~162 | - |

| 6 | ~98 | ~6.4 (s) |

| 7 | ~165 | - |

| 8 | ~106 | - |

| 9 | ~158 | - |

| 10 | ~104 | - |

| B-Ring | ||

| 1' | ~122 | - |

| 2' | ~115 | ~7.6 (d, J ≈ 2.0) |

| 3' | ~145 | - |

| 4' | ~148 | - |

| 5' | ~116 | ~6.9 (d, J ≈ 8.5) |

| 6' | ~120 | ~7.5 (dd, J ≈ 8.5, 2.0) |

| Substituents | ||

| 3-OCH₃ | ~60 | ~3.8 (s) |

| Geranyl Moiety | ||

| 1'' | ~22 | ~3.4 (d, J ≈ 7.0) |

| 2'' | ~123 | ~5.2 (t, J ≈ 7.0) |

| 3'' | ~138 | - |

| 4'' | ~40 | ~2.1 (m) |

| 5'' | ~26 | ~2.0 (m) |

| 6'' | ~124 | ~5.1 (t, J ≈ 7.0) |

| 7'' | ~132 | - |

| 8'' | ~25 | ~1.7 (s) |

| 9'' | ~18 | ~1.6 (s) |

| 10'' | ~16 | ~1.8 (s) |

Note: These are predicted values and should be confirmed by experimental data.

Mass Spectrometry

-

Expected Molecular Weight: 452.5 g/mol

-

Expected Molecular Formula: C₂₆H₂₈O₇

High-resolution mass spectrometry (HRMS) should be employed to confirm the elemental composition of the isolated compound.

Potential Biological Activities and Future Directions

Prenylated flavonoids isolated from Broussonetia papyrifera have been reported to exhibit a range of biological activities, including antioxidant, anti-inflammatory, and cytotoxic effects. The geranyl moiety in this compound is likely to play a significant role in its bioactivity. Further research is warranted to explore the therapeutic potential of this compound in various disease models.

References

An In-depth Technical Guide to the Natural Sources of 8-Geranylated Flavonoids

Abstract: 8-Geranylated flavonoids, a unique subclass of prenylated flavonoids, have garnered significant scientific interest due to their diverse and potent biological activities. These compounds, characterized by a C10 isoprenoid (geranyl) unit attached to the flavonoid skeleton, typically at the C-8 position, exhibit promising anti-inflammatory, cytotoxic, antioxidant, and antimicrobial properties. This technical guide provides a comprehensive overview of the natural occurrence of 8-geranylated flavonoids, delves into their biosynthetic origins, outlines detailed methodologies for their extraction and isolation, and discusses their therapeutic potential, offering a critical resource for researchers in natural product chemistry, pharmacology, and drug development.

Introduction: The Structural and Biological Significance of 8-Geranylated Flavonoids

Flavonoids are a vast group of polyphenolic secondary metabolites ubiquitously found in plants, known for their roles in plant defense and their health benefits to humans.[1][2] The addition of a lipophilic prenyl group, such as a geranyl moiety, dramatically alters the parent flavonoid's physicochemical properties, often enhancing its bioavailability and biological activity.[3] The geranyl group, a 10-carbon chain, is biosynthesized via the mevalonate pathway and attached to the flavonoid core, which originates from the shikimic acid and phenylpropanoid pathways.[4] This C-C bond, most commonly at the C-8 position, creates a class of compounds with significant therapeutic potential.

While flavonoids are widespread, the C-geranylated variants are found in a relatively small number of plant families, making their sources unique and valuable.[4] The genus Paulownia stands out as a particularly rich source of these compounds, which are believed to be the main constituents responsible for the traditional medicinal uses of these plants.[4][5][6] This guide will explore these sources in detail, providing the scientific foundation necessary for their further investigation and exploitation.

Natural Occurrence and Distribution

The distribution of 8-geranylated flavonoids in the plant kingdom is limited, with significant concentrations found in a few specific families and genera. This restricted occurrence underscores the specialized enzymatic machinery required for their synthesis.

Primary Plant Sources

C-geranylated flavonoids are primarily found in the plant families Leguminosae (Fabaceae), Moraceae, and Rutaceae.[4] However, the most prolific and well-documented source is the genus Paulownia, which now constitutes its own family, Paulowniaceae.[4] Various parts of these plants, including the fruits, flowers, leaves, and bark, have been found to contain these specialized metabolites.[4][6]

The Paulownia Genus: A Premier Source

Phytochemical investigations into the Paulownia genus have revealed a remarkable diversity of C-geranylated flavonoids.[4] The fruits and flowers, in particular, are excellent sources.[4][7] These compounds are major constituents in several Paulownia species and are linked to their traditional use in Chinese medicine for treating inflammatory and infectious diseases.[5][7]

| Plant Family | Genus & Species | Plant Part | Examples of 8-Geranylated Flavonoids Identified | Citation |

| Paulowniaceae | Paulownia tomentosa | Fruits, Flowers | Tomentodiplacone, 3'-O-methyl-5'-hydroxydiplacone, Paulownin | [4][5][7] |

| Paulowniaceae | Paulownia catalpifolia | Fruits | Catalponol, Diplacone | [4] |

| Paulowniaceae | Paulownia fortunei | Fruits | Mimulone, Diplacone | [4] |

| Leguminosae | Glycyrrhiza species (Licorice) | Roots | Glabranin, Gancaonin A | [4] |

| Moraceae | Morus species (Mulberry) | Root Bark | Kuwanon C, Morusin | [4] |

| Rutaceae | Citrus species | Peels | Not extensively documented for 8-geranylated flavonoids | [4][8] |

Table 1: Prominent Natural Sources of 8-Geranylated Flavonoids.

Biosynthesis of 8-Geranylated Flavonoids

The biosynthesis of these hybrid molecules is a fascinating convergence of two major metabolic pathways: the phenylpropanoid pathway for the flavonoid skeleton and the mevalonate pathway for the geranyl group.

-

Flavonoid Backbone Synthesis: The process begins with the amino acid phenylalanine, a product of the shikimate pathway.[9] Phenylalanine is converted to 4-coumaroyl-CoA, which serves as the entry point into the flavonoid biosynthetic pathway.[6] Chalcone synthase (CHS), a key enzyme, then catalyzes the condensation of 4-coumaroyl-CoA with three molecules of malonyl-CoA to form naringenin chalcone.[10] This chalcone is subsequently isomerized by chalcone isomerase (CHI) to form the flavanone naringenin, a common precursor for many flavonoid classes.[10][11]

-

Geranyl Group Synthesis: Concurrently, the mevalonate (MVA) pathway synthesizes the C10 isoprenoid unit. Acetyl-CoA is converted through a series of enzymatic steps into isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP). Geranyl pyrophosphate (GPP), the direct precursor of the geranyl group, is formed by the condensation of one molecule of IPP and one molecule of DMAPP.

-

The Geranylation Step: The crucial final step is the attachment of the geranyl group from GPP to the flavonoid backbone. This reaction is catalyzed by a specific class of enzymes known as aromatic prenyltransferases (PTs).[4] These enzymes facilitate the electrophilic substitution of the geranyl moiety onto the electron-rich aromatic ring of the flavonoid, typically at the C-8 position, to yield the final 8-geranylated flavonoid.

Caption: Biosynthesis of 8-Geranylated Flavonoids.

Methodology: Extraction, Isolation, and Characterization

The extraction and isolation of 8-geranylated flavonoids require a systematic approach that leverages their physicochemical properties, particularly their polarity.

General Experimental Workflow

The process begins with the crude extraction from dried and powdered plant material, followed by purification steps to isolate the compounds of interest.

Caption: General workflow for flavonoid extraction.

Detailed Extraction Protocol: Soxhlet Method

This protocol is a robust, classical method suitable for exhaustive extraction.

-

Rationale: Soxhlet extraction allows for continuous extraction with a fresh portion of the hot solvent, ensuring high extraction efficiency for moderately thermostable compounds. Ethanol is a good general-purpose solvent for flavonoids.[12]

-

Step-by-Step Methodology:

-

Preparation: Air-dry the plant material (e.g., Paulownia tomentosa fruits) at 40°C until constant weight is achieved. Grind the dried material into a coarse powder (20-40 mesh).

-

Defatting (Optional): For lipid-rich materials, pre-extract the powder with a non-polar solvent like petroleum ether for 6-8 hours to remove fats and waxes that can interfere with subsequent steps.[13]

-

Extraction: Place approximately 100 g of the powdered material into a cellulose thimble and load it into a Soxhlet extractor. Extract with 95% ethanol for 24-48 hours, or until the solvent running through the siphon tube is colorless.

-

Concentration: Cool the ethanolic extract and concentrate it under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to yield a crude viscous extract.

-

Isolation Protocol: Chromatographic Techniques

Purification of the target compounds from the crude extract is achieved through chromatography.

-

Rationale: The components of the crude extract have varying polarities and affinities for the stationary phase. Column chromatography provides the initial large-scale separation, while HPLC offers the high-resolution purification needed for pure compounds.

-

Step-by-Step Methodology:

-

Liquid-Liquid Partitioning: Dissolve the crude extract in a water-methanol mixture (9:1) and partition it successively with solvents of increasing polarity, such as hexane, chloroform, and ethyl acetate. The 8-geranylated flavonoids typically concentrate in the chloroform and ethyl acetate fractions.

-

Column Chromatography (CC): Subject the flavonoid-rich fraction (e.g., 10 g) to column chromatography on a silica gel (200-300 mesh) column. Elute the column with a gradient solvent system, starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate (e.g., Hexane -> 100% Hexane/Ethyl Acetate gradients -> 100% Ethyl Acetate).

-

Fraction Monitoring: Collect fractions of 20-30 mL and monitor their composition using Thin Layer Chromatography (TLC). Combine fractions with similar TLC profiles.

-

Preparative High-Performance Liquid Chromatography (Prep-HPLC): Further purify the combined fractions containing the target compounds using a reversed-phase C18 column on a prep-HPLC system. Use a mobile phase, typically a gradient of methanol and water (often with 0.1% formic acid to improve peak shape), to isolate the pure compounds.[14]

-

Structure Elucidation: Confirm the structure and purity of the isolated compounds using spectroscopic methods, including Nuclear Magnetic Resonance (NMR; ¹H, ¹³C, COSY, HMBC), Mass Spectrometry (MS), UV-Vis, and IR spectroscopy.[7]

-

Biological Activities and Therapeutic Potential

8-Geranylated flavonoids have demonstrated a wide array of biological activities, making them attractive candidates for drug discovery.[2][15]

-

Anti-inflammatory Activity: Many geranylated flavonoids isolated from Paulownia tomentosa have shown potent anti-inflammatory effects.[7] They can inhibit the production of pro-inflammatory mediators and target pathways like NF-κB.[3][7] Some compounds were found to be more active than prednisone, a standard anti-inflammatory drug, in cellular models.[7]

-

Cytotoxic and Anticancer Activity: The lipophilic geranyl side chain often enhances the ability of flavonoids to penetrate cell membranes, leading to significant cytotoxic activity against various cancer cell lines.[1][4]

-

Antioxidant Activity: Like many flavonoids, these compounds are effective antioxidants, capable of scavenging free radicals and chelating metal ions, which helps to mitigate oxidative stress.[1][16]

-

Antiviral Activity: Certain geranylated flavonoids have shown promise as antiviral agents. For example, compounds from Paulownia tomentosa were found to inhibit the papain-like protease (PLpro) of the SARS-CoV virus, an essential enzyme for viral replication.[5]

-

Antimicrobial Activity: The antibacterial and antifungal properties of flavonoids are well-documented, and the addition of a geranyl group can enhance this activity against a range of microorganisms.[1]

Conclusion and Future Directions

8-Geranylated flavonoids represent a structurally unique and biologically potent class of natural products. While the Paulownia genus is a well-established source, further phytochemical exploration of related and other plant families, such as Leguminosae and Moraceae, could reveal novel structures with unique activities. Advances in metabolic engineering and synthetic biology may also provide alternative production platforms, overcoming the limitations of natural sourcing.[10] The compelling anti-inflammatory and antiviral activities warrant further preclinical and clinical investigation to translate these promising natural compounds into future therapeutics. This guide serves as a foundational resource to stimulate and support such research endeavors.

References

- 1. Chemistry and Biological Activities of Flavonoids: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ijpsr.com [ijpsr.com]

- 3. researchgate.net [researchgate.net]

- 4. Paulownia C-geranylated flavonoids: their structural variety, biological activity and application prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Geranylated flavonoids displaying SARS-CoV papain-like protease inhibition from the fruits of Paulownia tomentosa - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Flavonoid biosynthesis - Wikipedia [en.wikipedia.org]

- 7. C-geranylated flavonoids from Paulownia tomentosa Steud. fruit as potential anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. cnc.nuph.edu.ua [cnc.nuph.edu.ua]

- 9. Flavonoid Biosynthetic Pathway: Genetics and Biochemistry – Biosciences Biotechnology Research Asia [biotech-asia.org]

- 10. Flavonoids: biosynthesis, biological functions, and biotechnological applications - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Biosynthesis and Regulatory Mechanisms of Plant Flavonoids: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 12. m.youtube.com [m.youtube.com]

- 13. Extraction, isolation and identification of flavonoid from Chenopodium album aerial parts - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Extraction, Isolation, and Quantitative Determination of Flavonoids by HPLC [ouci.dntb.gov.ua]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Biosynthesis Pathway of 5,7,3',4'-Tetrahydroxy-3-methoxy-8-geranylflavone in Plants

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

5,7,3',4'-Tetrahydroxy-3-methoxy-8-geranylflavone is a prenylated flavonoid, a class of plant secondary metabolites recognized for their significant therapeutic potential. This document provides a detailed technical guide on its biosynthetic pathway, designed to be a foundational resource for researchers in natural product chemistry, metabolic engineering, and drug discovery. We will explore the convergence of the phenylpropanoid and terpenoid pathways, detail the key enzymatic steps, and present robust methodologies for pathway elucidation. This guide emphasizes scientific integrity, providing a logical framework for experimental design and data interpretation, grounded in authoritative references.

Introduction to this compound

This compound is a specialized flavonoid characterized by a C6-C3-C6 backbone structure, further modified by hydroxylation, methylation, and the attachment of a C10 geranyl isoprenoid unit.[1][2] Such modifications, particularly prenylation, are known to enhance the lipophilicity and biological activity of flavonoids, leading to a wide spectrum of pharmacological effects, including anti-inflammatory, antimicrobial, and anticancer properties.[3] The natural abundance of this compound is often low, making biosynthetic production in microbial or plant-based systems an attractive alternative.[4] This compound has been isolated from plants such as Broussonetia papyrifera.[5][6]

The Biosynthetic Pathway: A Symphony of Enzymes

The construction of this compound is a multi-step process that elegantly combines precursors from two major metabolic routes.

The Phenylpropanoid Pathway: Building the Flavonoid Core

The journey begins with the amino acid L-phenylalanine, which is channeled into the general phenylpropanoid pathway to produce p-coumaroyl-CoA.[7][8][9] This activated cinnamic acid derivative serves as the starter molecule for flavonoid biosynthesis.[7][8][9]

Key Enzymatic Steps:

-

Chalcone Synthase (CHS): This pivotal enzyme catalyzes the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA to form naringenin chalcone, the first committed step in flavonoid biosynthesis.[8][10][11]

-

Chalcone Isomerase (CHI): Naringenin chalcone is stereospecifically cyclized by CHI to produce the flavanone, (2S)-naringenin.[8][10]

-

Flavanone 3-Hydroxylase (F3H) & Flavonoid 3'-Hydroxylase (F3'H): These enzymes, typically cytochrome P450 monooxygenases, introduce hydroxyl groups onto the flavanone skeleton at the C3 and C3' positions, respectively, leading to the formation of dihydroquercetin.[9][12]

-

Flavonol Synthase (FLS): This 2-oxoglutarate-dependent dioxygenase catalyzes the desaturation of the C2-C3 bond in dihydroquercetin to form the flavonol quercetin.[10]

-

O-Methyltransferase (OMT): A specific OMT then transfers a methyl group from S-adenosyl-L-methionine (SAM) to the 3-hydroxyl group of quercetin, yielding 3-O-methylquercetin.

Caption: Formation of the 3-O-methylquercetin backbone.

The Terpenoid Pathway: Supplying the Geranyl Moiety

The C10 geranyl group is synthesized via the methylerythritol phosphate (MEP) pathway, which produces the universal five-carbon isoprenoid precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP). Geranyl pyrophosphate (GPP) synthase then catalyzes the head-to-tail condensation of one molecule of IPP and one molecule of DMAPP to form GPP.

The Crucial Juncture: Aromatic Prenylation

The final and defining step in the biosynthesis is the attachment of the geranyl group from GPP to the flavonoid nucleus. This reaction is catalyzed by a specific aromatic prenyltransferase (PT) .[3][4] These enzymes are often membrane-bound and exhibit regiospecificity, in this case, catalyzing the C-alkylation at the C8 position of 3-O-methylquercetin.[4][13] The identification and characterization of these PTs are critical for the successful metabolic engineering of geranylated flavonoids.[4]

Caption: The key aromatic prenylation step.

Experimental Protocols for Pathway Elucidation

A multi-pronged approach is essential to rigorously define this biosynthetic pathway.

Metabolite Profiling and Structural Elucidation

Objective: To identify and quantify this compound and its biosynthetic intermediates in plant tissues.

Methodology:

-

Sample Preparation:

-

LC-MS/MS Analysis:

-

Utilize a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled with liquid chromatography.

-

Employ a C18 reverse-phase column with a gradient of water and acetonitrile (both with 0.1% formic acid).

-

Data Analysis: Identify compounds based on accurate mass, retention time, and fragmentation patterns compared to authentic standards or literature data.

-

Table 1: Expected Mass Spectrometry Data

| Compound | Molecular Formula | [M-H]⁻ (m/z) | Key Fragments (m/z) |

| Quercetin | C₁₅H₁₀O₇ | 301.035 | 178.998, 151.003 |

| 3-O-Methylquercetin | C₁₆H₁₂O₇ | 315.051 | 300.027, 151.003 |

| This compound | C₂₆H₂₈O₇ | 451.176 | 315.051 (loss of geranyl) |

Enzyme Identification and Functional Characterization

Objective: To identify and functionally validate the key enzymes in the pathway.

Methodology:

-

Transcriptome Analysis: Perform RNA-seq on tissues actively producing the target compound to identify candidate genes for CHS, CHI, F3H, F3'H, FLS, OMTs, and PTs based on homology.

-

Gene Cloning and Heterologous Expression:

-

Clone the full-length coding sequences of candidate genes into expression vectors (e.g., pET for E. coli or pYES for yeast).

-

Express and purify the recombinant proteins.

-

-

In Vitro Enzyme Assays:

-

Incubate the purified enzyme with its putative substrate(s) and necessary co-factors (e.g., SAM for OMTs, GPP for PTs).

-

Analyze the reaction products by LC-MS/MS to confirm enzymatic activity and product identity.

-

In Vivo Gene Function Validation

Objective: To confirm the role of a candidate gene in the biosynthesis of the target compound within the plant.

Methodology:

-

Gene Silencing (RNAi) or Knockout (CRISPR/Cas9): Generate transgenic plants or cell cultures with reduced or eliminated expression of the target gene.

-

Metabolite Analysis: Perform comparative metabolite profiling of the transgenic and wild-type plants. A significant reduction or absence of this compound and its downstream products in the transgenic line confirms the gene's function.

Conclusion and Future Directions

The elucidation of the biosynthetic pathway of this compound provides a roadmap for its sustainable production. Future research should focus on the detailed characterization of the aromatic prenyltransferase, as this is often a rate-limiting and specificity-determining step. Understanding the regulatory networks that control the expression of these biosynthetic genes will also be crucial for optimizing yields in engineered systems. The knowledge and protocols outlined in this guide provide a solid foundation for these exciting future endeavors.

References

- 1. The Flavonoid Biosynthesis Network in Plants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. researchgate.net [researchgate.net]

- 4. Plant Aromatic Prenyltransferases: Tools for Microbial Cell Factories - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound | TargetMol [targetmol.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Flavonoid biosynthesis - Wikipedia [en.wikipedia.org]

- 8. tuscany-diet.net [tuscany-diet.net]

- 9. Frontiers | Flavonoids: biosynthesis, biological functions, and biotechnological applications [frontiersin.org]

- 10. Biosynthesis and Regulatory Mechanisms of Plant Flavonoids: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Enzyme structure, function, and evolution in flavonoid biosynthesis [dspace.mit.edu]

- 12. mdpi.com [mdpi.com]

- 13. Prenyl transfer to aromatic substrates: genetics and enzymology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. C-Geranylated Flavanones from Paulownia tomentosa Fruits as Potential Anti-inflammatory Compounds Acting via Inhibition of TNF-α Production - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

An In-Depth Technical Guide to 5,7,3',4'-Tetrahydroxy-3-methoxy-8-geranylflavone: A Promising Bioactive Prenylflavone

For Researchers, Scientists, and Drug Development Professionals

Abstract

5,7,3',4'-Tetrahydroxy-3-methoxy-8-geranylflavone is a prenylated flavonoid predominantly isolated from Broussonetia papyrifera. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, natural occurrence, and biosynthesis. Special emphasis is placed on its promising pharmacological activities, particularly its anti-proliferative effects in breast cancer and its potential as an anti-inflammatory agent. This document details established methodologies for its extraction, purification, and analytical characterization, and explores the molecular mechanisms underlying its biological effects, drawing insights from closely related compounds.

Introduction

Flavonoids are a diverse class of polyphenolic secondary metabolites found in plants, known for their wide range of biological activities. A particularly interesting subclass is the prenylated flavonoids, which are characterized by the attachment of a prenyl group, most commonly a geranyl or farnesyl moiety. This structural modification often enhances the lipophilicity and, consequently, the bioactivity of the flavonoid scaffold. This compound is a noteworthy example of a C-geranylated flavone that has garnered attention for its potential therapeutic applications.[1]

This guide serves as a technical resource for researchers and drug development professionals, consolidating the current knowledge on this compound and providing practical insights into its study.

Chemical Structure and Physicochemical Properties

The chemical structure of this compound combines a flavonoid core with a geranyl side chain, imparting unique chemical and biological properties.

IUPAC Name: 2-(3,4-Dihydroxyphenyl)-8-[(2E)-3,7-dimethyl-2,6-octadien-1-yl]-5,7-dihydroxy-3-methoxy-4H-1-benzopyran-4-one[2]

Chemical Structure:

Figure 1: Chemical structure of this compound.

Physicochemical Properties

A comprehensive profile of the physicochemical properties of this compound is crucial for its handling, formulation, and analytical development.

| Property | Value | Source |

| Molecular Formula | C₂₆H₂₈O₇ | |

| Molecular Weight | 452.5 g/mol | [3] |

| CAS Number | 1605304-56-0 | [2] |

| Appearance | Likely a yellow, amorphous powder, typical for flavonoids. | Inferred |

| Melting Point | Not explicitly reported. Related flavonoids have melting points in the range of 200-240°C. | Inferred |

| Solubility | Soluble in methanol, ethanol, DMSO, and ethyl acetate. Limited solubility in water. | Inferred |

| Stability | As a polyphenolic compound, it is likely sensitive to light, high temperatures, and oxidative conditions. Stock solutions in DMSO can be stored at -80°C for up to a year.[3] | Inferred |

Natural Occurrence and Biosynthesis

3.1. Natural Sources

The primary documented natural source of this compound is the bark of Broussonetia papyrifera (L.) L'Hér. ex Vent., commonly known as paper mulberry.[1] This plant, belonging to the Moraceae family, is a rich source of various prenylated flavonoids.

3.2. Biosynthesis

The biosynthesis of this compound follows the general flavonoid biosynthetic pathway, with the addition of a prenylation step.

Figure 2: Simplified overview of the proposed biosynthetic pathway.

The pathway begins with the shikimate pathway, producing L-phenylalanine. Phenylalanine ammonia-lyase (PAL), cinnamate-4-hydroxylase (C4H), and 4-coumarate:CoA ligase (4CL) convert phenylalanine to p-coumaroyl-CoA. Chalcone synthase (CHS) then catalyzes the condensation of p-coumaroyl-CoA with three molecules of malonyl-CoA to form a chalcone. Chalcone isomerase (CHI) cyclizes the chalcone to a flavanone, which is then oxidized by flavone synthase (FNS) to the flavone core (luteolin). A prenyltransferase (PTase) then catalyzes the C-geranylation at the C-8 position using geranyl pyrophosphate (GPP) as the prenyl donor. Finally, an O-methyltransferase (OMT) methylates the hydroxyl group at the C-3 position to yield the final compound.

Pharmacological Activities and Mechanisms of Action

4.1. Anticancer Activity

This compound has demonstrated significant anti-proliferative effects against breast cancer cells.[1] While the precise molecular mechanisms for this specific compound are still under investigation, the anticancer activities of related flavonoids often involve the modulation of key signaling pathways that regulate cell growth, proliferation, and apoptosis.

4.1.1. Putative Mechanism: Inhibition of the PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR pathway is a critical signaling cascade that is frequently hyperactivated in many cancers, including breast cancer, promoting cell survival and proliferation. Many flavonoids have been shown to exert their anticancer effects by inhibiting this pathway.

Figure 3: Proposed inhibitory effect on the PI3K/Akt/mTOR pathway.

4.2. Anti-inflammatory Activity

While direct studies on the anti-inflammatory properties of this compound are limited, research on structurally similar 8-prenylflavonoids provides strong evidence for its potential in this area. The anti-inflammatory effects of these compounds are often attributed to their ability to modulate key inflammatory pathways.

4.2.1. Putative Mechanism: Inhibition of the NF-κB Pathway

Nuclear factor-kappa B (NF-κB) is a crucial transcription factor that regulates the expression of numerous pro-inflammatory genes, including those for cytokines, chemokines, and enzymes like iNOS and COX-2. The inhibition of NF-κB activation is a key mechanism for the anti-inflammatory effects of many natural products.

Figure 4: Proposed inhibition of the NF-κB signaling pathway.

Experimental Protocols

5.1. Extraction and Isolation

The following is a generalized protocol for the extraction and isolation of this compound from Broussonetia papyrifera bark, based on established methods for flavonoid isolation.

Step-by-Step Methodology:

-

Plant Material Preparation:

-

Obtain dried bark of Broussonetia papyrifera.

-

Grind the bark into a coarse powder.

-

-

Solvent Extraction:

-

Macerate the powdered bark in 95% ethanol at room temperature for 72 hours.

-

Filter the extract and concentrate under reduced pressure to obtain a crude ethanol extract.

-

-

Liquid-Liquid Partitioning:

-

Suspend the crude extract in water and partition successively with solvents of increasing polarity: n-hexane, chloroform, and ethyl acetate.

-

The target compound is expected to be enriched in the ethyl acetate fraction.[1]

-

-

Column Chromatography:

-

Subject the dried ethyl acetate fraction to silica gel column chromatography.

-

Elute with a gradient of chloroform and methanol, starting with 100% chloroform and gradually increasing the methanol concentration.

-

Collect fractions and monitor by thin-layer chromatography (TLC).

-

-

Purification by Preparative HPLC:

-

Pool fractions containing the target compound and further purify using preparative reversed-phase HPLC (RP-HPLC) on a C18 column.

-

Use a mobile phase gradient of methanol and water, both containing 0.1% formic acid.

-

Collect the peak corresponding to the target compound.

-

Figure 5: General workflow for extraction and isolation.

5.2. Analytical Characterization

5.2.1. High-Performance Liquid Chromatography (HPLC)

A validated HPLC method for the quantification of this compound has not been specifically reported. However, a general method for flavonoid analysis can be adapted.

| Parameter | Recommended Conditions |

| Column | C18 reversed-phase (e.g., 4.6 x 250 mm, 5 µm) |

| Mobile Phase | Gradient of acetonitrile (A) and water with 0.1% formic acid (B) |

| Flow Rate | 1.0 mL/min |

| Detection | UV-Vis at ~280 nm and ~340 nm |

| Injection Volume | 10-20 µL |

| Column Temperature | 25-30 °C |

5.2.2. Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for the structural elucidation of flavonoids. The fragmentation pattern can provide valuable information about the structure.

-

Expected [M+H]⁺: m/z 453.18

-

Key Fragmentation Pathways:

-

Retro-Diels-Alder (RDA) fragmentation of the C-ring.

-

Loss of the geranyl side chain.

-

Loss of small neutral molecules such as H₂O, CO, and CH₃.

-

5.2.3. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR:

-

Aromatic protons of the A and B rings.

-

A singlet for the methoxy group around δ 3.8-4.0 ppm.

-

Signals corresponding to the geranyl side chain, including olefinic protons.

-

A characteristic downfield signal for the 5-OH proton.

-

-

¹³C NMR:

-

Signals for the 26 carbon atoms.

-

A carbonyl signal (C-4) around δ 175-185 ppm.

-

Signals for the methoxy carbon around δ 55-60 ppm.

-

Signals corresponding to the carbons of the geranyl group.

-

Conclusion

This compound is a promising natural product with significant potential for further investigation, particularly in the fields of oncology and inflammation. Its unique chemical structure, conferred by the geranyl substituent, likely contributes to its enhanced biological activity. While research on this specific compound is still in its early stages, the available data, along with insights from related prenylflavonoids, provide a strong rationale for its continued exploration as a lead compound in drug discovery and development. This technical guide provides a foundational resource to aid researchers in this endeavor.

References

Part 1: Introduction to 5,7,3',4'-Tetrahydroxy-3-methoxy-8-geranylflavone (Artocarpesin)

An In-Depth Technical Guide to the Anticancer Mechanism of 5,7,3',4'-Tetrahydroxy-3-methoxy-8-geranylflavone (Artocarpesin)

This compound, a prenylated flavonoid more commonly known as Artocarpesin, is a natural compound isolated from various plant species of the Artocarpus genus, such as Artocarpus heterophyllus (jackfruit).[1][2] Flavonoids, a broad class of polyphenolic compounds, are widely recognized for their diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties.[3][4][5] Artocarpesin has emerged as a compound of significant interest in oncology research due to its potent cytotoxic effects against a range of cancer cell lines.[1][2][6] Its unique structure, featuring a geranyl group, enhances its lipophilicity and potential for membrane interaction, contributing to its powerful anticancer activities.[6]

This technical guide provides a comprehensive overview of the molecular mechanisms through which Artocarpesin exerts its anticancer effects. We will synthesize findings from preclinical studies to detail its impact on key oncogenic signaling pathways, induction of programmed cell death, and cell cycle regulation. Furthermore, this document furnishes detailed, field-proven protocols for the essential experiments required to investigate and validate these mechanisms of action, intended for use by researchers, scientists, and drug development professionals.

Part 2: Quantitative Analysis of Anticancer Efficacy

Artocarpesin has demonstrated significant cytotoxic and tumor-regressive effects in numerous in vitro studies. The half-maximal inhibitory concentration (IC50), a standard measure of a compound's potency, has been determined across various cancer cell lines. The data underscores Artocarpesin's broad-spectrum activity and, in some cases, its selective cytotoxicity towards cancer cells over normal cells.[7][8]

| Cancer Type | Cell Line(s) | IC50 Value | Assay Method | Citation(s) |

| Non-Small Cell Lung Cancer (NSCLC) | A549, H1299, H226 | 3–8 µM (at 24h) | SRB, MTT | [1][6] |

| Lung Cancer Stem Cells (CSCs) | CD166+CD44+ | 5.07 µg/mL (~11.4 µM) | MTT | [1][9] |

| Lung Non-CSCs | CD166-CD44- | 8.67 µg/mL (~19.5 µM) | MTT | [1][9] |

| Lung Cancer | H460 | 9.07 µg/mL (~20.4 µM) | MTT | [1][9] |

| Colorectal Cancer | HCT116 | 4.23 mg/L (~9.5 µM) (at 72h) | Not Specified | [1][7] |

| Breast Cancer | T47D | Concentration-dependent cytotoxicity | Not Specified | [1][2] |

| Glioblastoma | U87, U118 | Significant viability decrease at 10 µM | MTT | [1] |

| Osteosarcoma | U2OS, MG63, HOS | Apoptosis induced | Not Specified | [10] |

Part 3: Core Mechanism of Action

Artocarpesin exerts its anticancer effects by modulating multiple, interconnected signaling pathways. The principal mechanisms involve the induction of oxidative stress leading to apoptosis and the inhibition of pathways critical for cell survival and proliferation.[1][6]

Induction of Oxidative Stress via Reactive Oxygen Species (ROS) Generation

A primary mechanism of Artocarpesin is its function as a pro-oxidant in cancer cells, leading to the generation of Reactive Oxygen Species (ROS).[1][6] Unlike normal cells, cancer cells often exist in a state of increased intrinsic oxidative stress, making them more vulnerable to further ROS induction. This increase in intracellular ROS is a critical trigger for apoptosis and is mediated primarily through the activation of NADPH oxidase (Nox).[1][6] The subsequent signaling cascade diverges into both p53-dependent and p53-independent apoptotic pathways.[6]

Modulation of Key Signaling Pathways

The ROS generated by Artocarpesin treatment serves as a second messenger, activating several downstream signaling cascades that collectively push the cancer cell towards apoptosis.

-

MAPK and PI3K/Akt Pathway Activation: Artocarpesin treatment leads to the ROS-dependent phosphorylation and activation of Mitogen-Activated Protein Kinases (MAPKs), specifically ERK1/2 and p38, as well as the PI3K/Akt pathway.[6] While Akt is typically associated with cell survival, its activation in this context, alongside ERK and p38, is required for Artocarpesin-induced apoptosis.[6] Inhibition of these kinases has been shown to prevent cell death.[6]

-

p53-Dependent Apoptosis: In cancer cells with wild-type p53 (e.g., A549), the activation of ERK1/2 and p38 MAPK pathways leads to the stabilization and activation of the p53 tumor suppressor protein.[6] Activated p53 then upregulates pro-apoptotic proteins such as PUMA (p53 upregulated modulator of apoptosis), which in turn initiates the mitochondrial apoptotic pathway. This involves the release of Cytochrome C, formation of the apoptosome with Apaf-1, and subsequent activation of executioner caspase-3.[6]

-

p53-Independent Apoptosis: Artocarpesin effectively induces apoptosis even in cancer cells with mutant or null p53 (e.g., H1299).[6] This is achieved through the ROS/PI3K/Akt-dependent activation of the transcription factor NF-κB.[6] This signaling axis upregulates the expression of c-Myc and Noxa, which are key regulators of p53-independent apoptosis, ultimately leading to caspase activation.[6]

-

Inhibition of Wnt/β-Catenin and Akt/mTOR/STAT3 Pathways: Further studies have indicated that Artocarpesin can suppress cancer stem cells by modulating the β-Catenin signaling pathway.[9] Additionally, related prenylflavones from Artocarpus species have been shown to inhibit the Akt/mTOR and STAT-3 signaling pathways, which are pivotal in governing cancer cell proliferation, survival, invasion, and angiogenesis.

Caption: Core signaling pathways activated by Artocarpesin in cancer cells.

Induction of Apoptosis

Apoptosis, or programmed cell death, is a critical endpoint of Artocarpesin's action. Evidence for apoptosis induction includes morphological changes in cells, an increase in the sub-G1 cell population during cell cycle analysis, and the activation of key apoptotic proteins.[2] Artocarpesin triggers the extrinsic apoptotic pathway through the activation of caspases-8 and -10, and the intrinsic (mitochondrial) pathway, culminating in the activation of the executioner caspase-3.[2][6]

Cell Cycle Arrest

In addition to inducing apoptosis, Artocarpesin can halt the proliferation of cancer cells by inducing cell cycle arrest. Studies in colorectal cancer models have shown that Artocarpesin causes an arrest in the G1 phase of the cell cycle, preventing cells from entering the S phase and replicating their DNA.[11] This G1 arrest is often followed by the onset of apoptotic or autophagic cell death.[11]

Part 4: Experimental Protocols for Mechanistic Investigation

To validate the mechanisms described above, a series of standard cell biology assays are required. The following protocols are provided as self-validating systems for researchers.

Assessment of Cell Viability (MTT Assay)

The MTT assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability and proliferation. It is based on the ability of NAD(P)H-dependent oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals.

Caption: Experimental workflow for the MTT cell viability assay.

Detailed Protocol:

-

Cell Plating: Seed cancer cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate overnight to allow for attachment.[12]

-

Compound Treatment: Treat cells with a serial dilution of Artocarpesin and a vehicle control (e.g., DMSO). Incubate for the desired time period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Following treatment, add 10 µL of MTT stock solution (5 mg/mL in PBS) to each well.[13]

-

Incubation: Incubate the plate for 2-4 hours at 37°C in a CO2 incubator. Visually confirm the formation of purple formazan crystals.[13]

-

Solubilization: Carefully aspirate the medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well.[14]

-

Reading: Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan. Read the absorbance at 570 nm. A reference wavelength of >650 nm can be used to subtract background.

Analysis of Apoptosis (Annexin V/PI Staining)

This flow cytometry-based assay quantifies the percentage of cells undergoing apoptosis.[15] It uses Annexin V, which binds to phosphatidylserine (PS) exposed on the outer leaflet of the cell membrane during early apoptosis, and Propidium Iodide (PI), a fluorescent dye that enters cells with compromised membranes (late apoptotic or necrotic cells).[16][17]

Caption: Experimental workflow for Annexin V/PI apoptosis assay.

Detailed Protocol:

-

Cell Preparation: Culture and treat approximately 1x10^6 cells with Artocarpesin for the desired time.

-

Harvesting: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes and wash the cell pellet twice with cold PBS.[18]

-

Resuspension: Resuspend the pellet in 1X Annexin V Binding Buffer to a concentration of ~1x10^6 cells/mL.[16]

-

Staining: Transfer 100 µL of the cell suspension (~1x10^5 cells) to a flow cytometry tube. Add 5 µL of fluorochrome-conjugated Annexin V (e.g., FITC) and 2-5 µL of PI staining solution.[16][19]

-

Incubation: Gently vortex and incubate for 15 minutes at room temperature in the dark.[19]

-

Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.[16] Healthy cells are Annexin V-/PI-, early apoptotic cells are Annexin V+/PI-, and late apoptotic/necrotic cells are Annexin V+/PI+.[16]

Analysis of Cell Cycle Distribution (Propidium Iodide Staining)

Flow cytometric analysis of DNA content using PI staining is the most common method for determining the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).[20][21] Apoptotic cells can also be identified as a "sub-G1" peak.

Detailed Protocol:

-

Cell Collection: Harvest approximately 1x10^6 treated cells and wash with PBS.

-

Fixation: Resuspend the cell pellet in 400 µL of PBS. While gently vortexing, add 1 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate on ice for at least 30 minutes.[18]

-

Washing: Centrifuge the fixed cells and wash twice with PBS to remove the ethanol.[18]

-

RNase Treatment: To ensure only DNA is stained, resuspend the pellet in PBS containing RNase A (e.g., 100 µg/mL) and incubate at 37°C for 30 minutes.[18]

-

PI Staining: Add PI solution to a final concentration of 50 µg/mL and incubate for 5-10 minutes at room temperature, protected from light.[18]

-

Flow Cytometry: Analyze the samples on a flow cytometer, recording at least 10,000 events. The fluorescence intensity of PI is directly proportional to the amount of DNA.[18]

Analysis of Protein Expression (Western Blot)

Western blotting is a fundamental technique to detect and quantify specific proteins in a sample, allowing for the validation of signaling pathway modulation (e.g., phosphorylation of Akt, p38) and expression of apoptotic proteins (e.g., caspases, p53, PUMA).[22][23]

References

- 1. benchchem.com [benchchem.com]

- 2. Cytotoxic effect of artocarpin on T47D cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Experimental and theoretical advances in functional understanding of flavonoids as anti-tumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Flavonoids as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Flavonoids: A versatile source of anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Artocarpin, an isoprenyl flavonoid, induces p53-dependent or independent apoptosis via ROS-mediated MAPKs and Akt activation in non-small cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Potential chemopreventive, anticancer and anti-inflammatory properties of a refined artocarpin-rich wood extract of Artocarpus heterophyllus Lam - PMC [pmc.ncbi.nlm.nih.gov]

- 8. japsonline.com [japsonline.com]

- 9. jjbs.hu.edu.jo [jjbs.hu.edu.jo]

- 10. researchgate.net [researchgate.net]

- 11. Chemoprevention of Colorectal Cancer by Artocarpin, a Dietary Phytochemical from Artocarpus heterophyllus [pubmed.ncbi.nlm.nih.gov]

- 12. home.sandiego.edu [home.sandiego.edu]

- 13. atcc.org [atcc.org]

- 14. creative-diagnostics.com [creative-diagnostics.com]

- 15. bosterbio.com [bosterbio.com]

- 16. Protocol : Annexin V and PI Staining by Flow Cytometry [bio-techne.com]

- 17. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 18. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]

- 19. Annexin V Staining Protocol [bdbiosciences.com]

- 20. Rapid Profiling Cell Cycle by Flow Cytometry Using Concurrent Staining of DNA and Mitotic Markers - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Cell cycle analysis - Wikipedia [en.wikipedia.org]

- 22. Western blot protocol | Abcam [abcam.com]

- 23. medium.com [medium.com]

A Technical Guide to the Preliminary Anticancer Screening of 8-Geranylflavones

This document provides a comprehensive technical framework for the initial in vitro evaluation of 8-geranylflavones as potential anticancer agents. It is designed for researchers, scientists, and drug development professionals, offering not just protocols, but the scientific rationale behind the experimental choices. Our approach is a logical, tiered screening cascade, beginning with broad cytotoxicity assessments and progressing to key mechanistic assays to elucidate the mode of action.

Introduction: The Rationale for Investigating 8-Geranylflavones

Flavonoids, a diverse group of plant-derived polyphenolic compounds, have long been recognized for their wide range of biological activities, including antioxidant, anti-inflammatory, and anticancer properties.[1][2][3] Flavones, a major subclass of flavonoids, are particularly noted for their potential to inhibit cell proliferation and induce apoptosis in cancer cells.[3][4]

The addition of a lipophilic geranyl group to the flavonoid scaffold, specifically at the 8-position, creates a class of molecules known as 8-geranylflavones. This structural modification can significantly enhance membrane permeability and interaction with cellular targets, potentially leading to improved bioavailability and more potent anticancer effects. The synthesis of these compounds, often starting from materials like 2,4,6-trihydroxyacetophenone and geranyl bromide, allows for the creation of novel derivatives for screening. This guide outlines a robust, field-proven workflow for conducting the essential preliminary screening of these promising compounds.

Part 1: Foundational Cytotoxicity Screening: The First Gatekeeper

The primary and most critical step in evaluating any potential anticancer compound is to determine its ability to kill or inhibit the proliferation of cancer cells.[5][6][7] This is achieved through cytotoxicity assays, which establish a fundamental dose-response relationship and provide the half-maximal inhibitory concentration (IC50), a key metric of potency.[6][8]

Causality Behind Experimental Design: Why a Cell Panel?

Relying on a single cancer cell line can be misleading. A compound may show high potency against one cell type but be completely inactive against others. Therefore, a well-curated panel of human cancer cell lines from diverse tissue origins (e.g., breast, lung, colon, liver) is essential to gauge the breadth and spectrum of the compound's activity.[7][9] Crucially, this panel must include at least one non-cancerous cell line (e.g., normal human fibroblasts) to provide an early indication of selectivity. A promising compound should exhibit potent cytotoxicity against cancer cells while having a minimal effect on normal cells.

Experimental Workflow: From Compound to IC50

The overall process for foundational screening is a systematic progression from cell culture to quantitative data analysis.

Caption: High-level workflow for in vitro cytotoxicity screening.

Protocol: MTT Colorimetric Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyl tetrazolium bromide) assay is a robust and widely adopted method for assessing cell viability.[8][10][11] Its trustworthiness stems from its direct measurement of metabolic activity; mitochondrial dehydrogenase enzymes in living cells convert the yellow, water-soluble MTT into a purple formazan product that is insoluble in water.[10][12] The amount of formazan produced is directly proportional to the number of viable cells.[12]

Step-by-Step Methodology:

-

Cell Seeding: Seed cancer and non-cancerous cells into 96-well flat-bottom plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well). Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.

-

Compound Preparation: Prepare a 2X working stock of the 8-geranylflavone compound by performing serial dilutions in complete cell culture medium.

-

Treatment: Carefully remove the medium from the cells and add 100 µL of the 2X compound dilutions to the appropriate wells. Include wells for "vehicle control" (e.g., DMSO diluted in medium) and "no-cell" blanks.

-

Incubation: Incubate the plates for a defined period, typically 48 or 72 hours, at 37°C, 5% CO2.

-

MTT Addition: Prepare a 5 mg/mL solution of MTT in sterile phosphate-buffered saline (PBS). Add 20 µL of this solution to each well and incubate for an additional 2-4 hours. During this time, viable cells will form purple formazan crystals.

-

Solubilization: Carefully aspirate the medium containing MTT. Add 150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO) or acidic isopropanol, to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background noise.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percent viability against the log of the compound concentration and use non-linear regression to determine the IC50 value.

Data Presentation: IC50 Summary

Quantitative data should be summarized in a clear, tabular format for easy comparison of the compound's potency and selectivity across different cell lines.

| Cell Line | Tissue of Origin | IC50 (µM) |

| MCF-7 | Breast Cancer | 8.5 |

| A549 | Lung Cancer | 12.3 |

| HCT116 | Colon Cancer | 6.2 |

| HepG2 | Liver Cancer | 9.8 |

| BJ | Normal Fibroblast | > 50 |

Part 2: Mechanistic Insight I: Induction of Apoptosis

Observing cytotoxicity is the first step; understanding how the compound kills the cells is the next. Apoptosis, or programmed cell death, is a highly regulated and desirable mechanism for an anticancer agent, as it avoids the inflammatory response associated with necrosis.[2][13] Key hallmarks of apoptosis include caspase activation, DNA fragmentation, and the externalization of phosphatidylserine (PS) on the cell membrane.[14][15]

Experimental Workflow: Detecting Apoptotic Cells

Caption: Workflow for the detection and quantification of apoptosis.

Protocol: Annexin V / Propidium Iodide (PI) Staining

This flow cytometry-based assay is the gold standard for differentiating apoptotic stages. It relies on two key principles:

-

Annexin V: A protein with a high affinity for phosphatidylserine (PS). In healthy cells, PS is on the inner leaflet of the plasma membrane. During early apoptosis, PS flips to the outer leaflet, where it can be bound by fluorescently-labeled Annexin V.

-

Propidium Iodide (PI): A fluorescent nuclear stain that is excluded by the intact membrane of live and early apoptotic cells. It can only enter late apoptotic and necrotic cells where membrane integrity is lost.[15]

Step-by-Step Methodology:

-

Cell Treatment: Seed cells in 6-well plates and treat with the 8-geranylflavone at its IC50 and 2x IC50 concentrations for a relevant time period (e.g., 24 or 48 hours).

-

Harvest Cells: Collect the culture medium (containing floating, potentially dead cells) and wash the adherent cells with PBS. Detach the adherent cells using a gentle enzyme like trypsin. Combine the floating and adherent cells to ensure all cell populations are analyzed.

-

Washing: Centrifuge the cell suspension and wash the cell pellet twice with cold PBS.

-

Staining: Resuspend the cells in 1X Annexin V Binding Buffer. Add Annexin V-FITC (or another fluorophore) and PI according to the manufacturer's protocol.

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

-

Analysis: Analyze the samples immediately using a flow cytometer. The data allows for the clear separation of four populations:

-

Annexin V- / PI- (Lower Left): Viable cells

-

Annexin V+ / PI- (Lower Right): Early apoptotic cells

-

Annexin V+ / PI+ (Upper Right): Late apoptotic/necrotic cells

-

Annexin V- / PI+ (Upper Left): Necrotic cells

-

Apoptotic Signaling and Data

The induction of apoptosis by flavonoids often involves the modulation of the Bcl-2 family of proteins and the activation of caspases.[16][17] The process can be initiated via two main pathways: the extrinsic (death receptor) pathway, which activates caspase-8, or the intrinsic (mitochondrial) pathway, which involves the release of cytochrome c and the activation of caspase-9. Both pathways converge on the activation of effector caspases like caspase-3, which execute cell death.[15][17]

Caption: Simplified intrinsic and extrinsic apoptosis pathways.

| Treatment | Viable (%) | Early Apoptotic (%) | Late Apoptotic (%) | Necrotic (%) |

| Vehicle Control | 94.1 | 3.2 | 1.5 | 1.2 |

| 8-Geranylflavone (IC50) | 45.3 | 35.8 | 15.4 | 3.5 |

Part 3: Mechanistic Insight II: Cell Cycle Arrest

In addition to inducing cell death, many effective anticancer agents function by halting the cell cycle, thereby preventing cancer cell proliferation.[2][18] Analyzing the distribution of cells throughout the different phases of the cell cycle (G1, S, G2/M) after treatment can reveal if a compound is cytostatic. Flavonoids have been shown to induce cell cycle arrest at various checkpoints, often by modulating the expression of key regulatory proteins like p53 and p21.[19][20]

Experimental Workflow: Cell Cycle Analysis

Caption: Workflow for cell cycle analysis using PI staining.

Protocol: Propidium Iodide (PI) Staining for DNA Content

This method leverages the ability of PI to bind stoichiometrically to DNA. The intensity of PI fluorescence in a cell is therefore directly proportional to its DNA content. This allows for the differentiation of cells in G1 (2N DNA content), S (intermediate DNA content), and G2 or mitosis (G2/M, 4N DNA content).[8][21]

Step-by-Step Methodology:

-

Cell Treatment: Seed cells in 6-well plates and treat with the 8-geranylflavone at its IC50 concentration for 24 hours.

-

Harvest Cells: Harvest both floating and adherent cells as described in the apoptosis protocol.

-

Fixation: Wash the cell pellet with PBS. Resuspend the cells gently and add ice-cold 70% ethanol dropwise while vortexing to prevent clumping. Fix the cells overnight at -20°C. This permeabilizes the cells and preserves their morphology.

-

Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the pellet in a staining solution containing PI and RNase A. RNase A is critical to degrade any double-stranded RNA, ensuring that PI only binds to DNA.

-

Incubation: Incubate for 30 minutes at room temperature in the dark.

-

Analysis: Analyze the samples using a flow cytometer, measuring the fluorescence intensity of the PI signal. The resulting histogram will show distinct peaks corresponding to the G1 and G2/M populations.

Cell Cycle Regulation and Data

The cell cycle is controlled by checkpoints that ensure the fidelity of cell division. The G1/S checkpoint prevents the replication of damaged DNA, while the G2/M checkpoint ensures that the cell is ready for mitosis. These checkpoints are governed by complexes of cyclins and cyclin-dependent kinases (CDKs). Inhibitors like p21 can block CDK activity, leading to cell cycle arrest.[19][20]

Caption: Simplified pathway for G1 cell cycle arrest.

| Treatment | G1 Phase (%) | S Phase (%) | G2/M Phase (%) |

| Vehicle Control | 55.2 | 30.1 | 14.7 |

| 8-Geranylflavone (IC50) | 78.5 | 12.3 | 9.2 |

Conclusion and Future Directions

This guide has outlined a logical and robust three-part strategy for the preliminary in vitro screening of 8-geranylflavones. By systematically assessing broad cytotoxicity, the induction of apoptosis, and the potential for cell cycle arrest, researchers can build a strong foundational dataset. Positive results from this screening cascade—specifically, potent and selective cytotoxicity driven by apoptosis or cell cycle arrest—provide a compelling rationale for advancing a compound to the next stages of preclinical development. These subsequent steps would include identifying specific molecular targets, exploring structure-activity relationships (SAR) with synthesized analogs, and ultimately, assessing efficacy and safety in in vivo models.[5][12] The unique structural characteristics of 8-geranylflavones position them as a promising class of molecules in the ongoing search for novel anticancer therapeutics.

References

- 1. Flavonoids as an effective sensitizer for anti-cancer therapy: insights into multi-faceted mechanisms and applicability towards individualized patient profiles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Flavonoids as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Current Understanding of Flavonoids in Cancer Therapy and Prevention - PMC [pmc.ncbi.nlm.nih.gov]

- 5. noblelifesci.com [noblelifesci.com]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. benchchem.com [benchchem.com]

- 9. mdpi.com [mdpi.com]

- 10. In vitro methods of screening of anticancer agents | PPTX [slideshare.net]

- 11. Assessment of cytotoxicity of leaf extracts of Andrographis paniculata and Aspilia africana on murine cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 12. ijcrt.org [ijcrt.org]

- 13. Geranylgeraniol is a potent inducer of apoptosis in tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Induction of apoptosis in various tumor cell lines by geranylgeraniol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. 2'-Nitroflavone induces cell cycle arrest and apoptosis in HeLa human cervical carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. 7,8-Dihydroxy Flavone Induces Apoptosis via Upregulation of Caspase-3 in Human Hepatocarcinoma Cell - PMC [pmc.ncbi.nlm.nih.gov]

- 17. New synthetic flavone derivatives induce apoptosis of hepatocarcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Cell cycle arrest | TargetMol [targetmol.com]

- 19. Structural Properties of Polyphenols Causing Cell Cycle Arrest at G1 Phase in HCT116 Human Colorectal Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Resveratrol induces cell cycle arrest and apoptosis with docetaxel in prostate cancer cells via a p53/ p21WAF1/CIP1 and p27KIP1 pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Replicatively senescent cells are arrested in G1 and G2 phases | Aging [static-site-aging-prod2.impactaging.com]

The Antioxidant Potential of 5,7,3',4'-Tetrahydroxy-3-methoxy-8-geranylflavone: A Technical Guide for Researchers

Abstract

This technical guide provides an in-depth exploration of the antioxidant potential of the natural flavonoid, 5,7,3',4'-Tetrahydroxy-3-methoxy-8-geranylflavone, a C-geranylated derivative of 3-O-methylquercetin. While direct extensive experimental data for this specific molecule is emerging, this document synthesizes current knowledge on structurally related compounds and the well-established structure-activity relationships of flavonoids to build a robust scientific case for its potent antioxidant capabilities. This guide is intended for researchers, scientists, and drug development professionals investigating novel antioxidant compounds. We will delve into the theoretical underpinnings of its antioxidant action, provide detailed protocols for its evaluation, and discuss its potential role in modulating cellular antioxidant pathways.

Introduction: The Promise of a Unique Flavonoid Structure

This compound is a prenylflavone that has been isolated from natural sources, including the bark of Broussonetia papyrifera. Its chemical structure is noteworthy, combining the potent antioxidant scaffold of a quercetin derivative with a lipophilic geranyl group at the C-8 position. Flavonoids, a diverse group of polyphenolic plant secondary metabolites, are renowned for their antioxidant properties, which are implicated in the prevention and mitigation of diseases associated with oxidative stress, such as cancer and cardiovascular diseases.[1][2]

The unique structural features of this compound—specifically, the ortho-dihydroxy substitution on the B-ring, the 3-hydroxyl group on the C-ring, and the C-8 geranyl moiety—suggest a significant potential for free radical scavenging and modulation of cellular antioxidant defenses. This guide will systematically dissect these features to provide a comprehensive understanding of its antioxidant promise.

Mechanistic Insights into Antioxidant Action

The antioxidant activity of flavonoids is primarily attributed to their ability to donate a hydrogen atom from their hydroxyl groups to free radicals, thereby neutralizing them. The resulting flavonoid radical is stabilized by resonance, making it less reactive.

Structural Determinants of Free Radical Scavenging

The antioxidant capacity of a flavonoid is intimately linked to its molecular structure. Key features that enhance this activity include:

-

The Catechol Group (3',4'-dihydroxy) on the B-ring: This configuration is a potent radical target, as it can donate a hydrogen atom to a free radical and the resulting phenoxyl radical is stabilized by the formation of an intramolecular hydrogen bond and by electron delocalization across the B-ring.

-

The 2,3-Double Bond in the C-ring: This feature, in conjugation with the 4-keto group, allows for electron delocalization from the B-ring, which further stabilizes the flavonoid radical.

-

The 3-Hydroxyl Group in the C-ring: In conjunction with the C2-C3 double bond, this group contributes to the radical scavenging capacity.

-

The 5- and 7-Hydroxyl Groups on the A-ring: These groups also contribute to the overall antioxidant activity, although to a lesser extent than the B-ring catechol.

This compound possesses the critical 3',4'-dihydroxy configuration on its B-ring and the essential 2,3-double bond and 4-keto group in its C-ring. While the 3-hydroxyl group is methylated, the presence of four other hydroxyl groups, particularly the catechol moiety, strongly suggests a high potential for direct free radical scavenging.

The Influence of the C-8 Geranyl Group

The addition of a lipophilic geranyl group at the C-8 position is a significant modification that can enhance the biological activity of the flavonoid scaffold.[3] This prenyl group can increase the compound's affinity for cellular membranes, potentially localizing its antioxidant effects to lipid-rich environments where lipid peroxidation, a damaging free radical chain reaction, occurs. This enhanced membrane interaction could lead to more efficient protection against oxidative damage to cellular structures.[3]

In Vitro Evaluation of Antioxidant Potential: Experimental Protocols

A battery of in vitro assays is recommended to comprehensively characterize the antioxidant profile of a compound.[1] Below are detailed protocols for key assays relevant to the evaluation of this compound.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, causing a color change from violet to yellow, which is monitored spectrophotometrically.

Protocol:

-

Reagent Preparation:

-

Prepare a 0.1 mM solution of DPPH in methanol.

-

Prepare a series of concentrations of this compound in methanol.

-

A known antioxidant, such as quercetin or Trolox, should be used as a positive control.

-

-

Assay Procedure:

-

In a 96-well plate, add 100 µL of the compound solution (or control/blank) to 100 µL of the DPPH solution.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of DPPH radical scavenging activity using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100

-

Determine the IC50 value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals. A lower IC50 value indicates higher antioxidant activity.[4]

-

Diagram of DPPH Assay Workflow:

Caption: Workflow for the DPPH radical scavenging assay.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant leads to a decolorization that is measured spectrophotometrically.

Protocol:

-

Reagent Preparation:

-

Prepare a 7 mM ABTS solution and a 2.45 mM potassium persulfate solution in water.

-

Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ stock solution.

-

Dilute the ABTS•+ stock solution with ethanol to an absorbance of 0.70 (± 0.02) at 734 nm.

-

Prepare a series of concentrations of this compound and a positive control (e.g., Trolox).

-

-

Assay Procedure:

-

Add 20 µL of the compound solution to 180 µL of the diluted ABTS•+ solution in a 96-well plate.

-

Incubate at room temperature for 6 minutes.

-

Measure the absorbance at 734 nm.

-

-

Data Analysis:

-

Calculate the percentage of ABTS•+ scavenging activity.

-

Results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is the concentration of Trolox with the same antioxidant capacity as the test compound.

-

Diagram of ABTS Assay Workflow:

Caption: Workflow for the ABTS radical cation scavenging assay.

Cellular Antioxidant Activity (CAA) and Signaling Pathways

While in vitro assays are valuable for chemical screening, understanding the antioxidant effects of a compound in a biological context is crucial. Cellular antioxidant activity (CAA) assays measure the ability of a compound to prevent the oxidation of a fluorescent probe within cultured cells.

Flavonoids can also exert their antioxidant effects indirectly by modulating cellular signaling pathways that control the expression of endogenous antioxidant enzymes. Key pathways include:

-